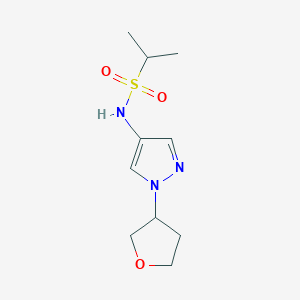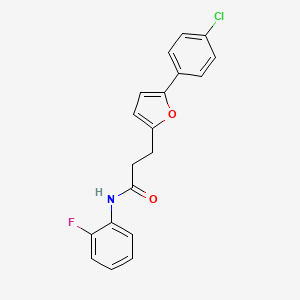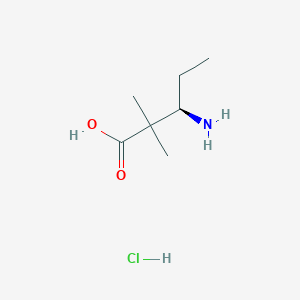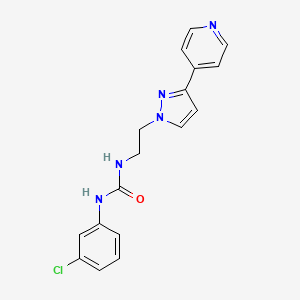
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as THP-PS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Modulation
The compound has been investigated as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. AMPA receptors play a crucial role in excitatory neurotransmission within the central nervous system. By enhancing AMPA receptor function, this compound may have implications for cognitive processes, memory, and synaptic plasticity .
Cognitive Enhancement
Given its activity on AMPA receptors, researchers have explored its potential to improve cognitive deficits. Preclinical studies suggest that it may attenuate cognitive impairments associated with conditions like schizophrenia. Clinical trials are warranted to evaluate its efficacy in humans .
Neuroprotection
The compound’s modulation of AMPA receptors may confer neuroprotective effects. By enhancing synaptic transmission, it could potentially mitigate neuronal damage caused by excitotoxicity or ischemia. Further studies are needed to validate this hypothesis .
Epilepsy Treatment
AMPA receptor modulators have shown promise in epilepsy management. This compound’s ability to potentiate AMPA receptors may contribute to seizure control. However, rigorous clinical investigations are necessary to establish its safety and efficacy .
Pain Management
AMPA receptors are implicated in pain signaling pathways. Researchers have explored the compound’s potential as an analgesic agent. Its precise mechanism of action and therapeutic window require further elucidation .
Drug Development
Beyond its specific applications, this compound serves as a valuable lead for drug development. Rational design and structure-based approaches have yielded insights into its pharmacological properties. Researchers continue to optimize its potency, selectivity, and metabolic stability for potential clinical use .
Wirkmechanismus
Target of Action
The primary target of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as PF-04958242, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
PF-04958242 acts as a potent potentiator of the AMPA receptor . It enhances the activity of the receptor, improving key interactions with the human GluA2 ligand-binding domain . This interaction results in an increase in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The activation of AMPA receptors by PF-04958242 affects several biochemical pathways. Primarily, it enhances glutamatergic transmission, which is crucial for synaptic plasticity, a cellular mechanism for learning and memory .
Pharmacokinetics
These include O-dealkylation and tetrahydrofuran hydroxylation . A rat mass balance study showed incomplete recovery of administered radioactivity, indicating complex metabolism and clearance .
Result of Action
The potentiation of AMPA receptors by PF-04958242 can lead to enhanced synaptic transmission and improved cognitive function . It has been investigated for the treatment of cognitive impairment associated with schizophrenia .
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8(2)17(14,15)12-9-5-11-13(6-9)10-3-4-16-7-10/h5-6,8,10,12H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNNARNCOCZVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383785.png)


![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)
![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)

![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2383797.png)
![Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2383800.png)
![1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione](/img/structure/B2383801.png)


![(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride](/img/structure/B2383805.png)
![1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2383807.png)